Cas no 849671-56-3 ({spiro[2.5]octan-6-yl}methanol)

{spiro[2.5]octan-6-yl}methanol is a bicyclic alcohol characterized by its unique spirocyclic structure, which confers enhanced steric and electronic properties. The strained spiro[2.5]octane framework contributes to its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures. The primary hydroxyl group offers versatile functionalization potential, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its rigid scaffold can improve metabolic stability and binding affinity in drug design. The compound's well-defined stereochemistry also allows for precise stereocontrol in asymmetric synthesis. Suitable for use under controlled conditions, it requires handling in inert atmospheres due to its potential sensitivity.
{spiro[2.5]octan-6-yl}methanol structure
849671-56-3 structure
Product Name:{spiro[2.5]octan-6-yl}methanol
CAS No:849671-56-3
MF:C9H16O
MW:140.222743034363
MDL:MFCD11501505
CID:842097
PubChem ID:53487089
Update Time:2025-11-02

{spiro[2.5]octan-6-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • Spiro[2.5]octan-6-ylmethanol
    • SPIRO[2.5]OCT-6-YL-METHANOL
    • Spiro[2.5]octane-6-methanol
    • spiro[2.5]oct-6-ylmethanol
    • {spiro[2.5]octan-6-yl}methanol
    • (Spiro[2.5]octan-6-yl)methanol
    • CPOBXDZHERXVFP-UHFFFAOYSA-N
    • ST2407583
    • AB0007574
    • W8768
    • F2147-8523
    • DA-18321
    • MFCD11501505
    • DS-18201
    • CS-0055026
    • SCHEMBL3025238
    • AKOS006323330
    • 849671-56-3
    • SY105100
    • DTXSID60705241
    • EN300-317616
    • MDL: MFCD11501505
    • Inchi: 1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2
    • InChI Key: CPOBXDZHERXVFP-UHFFFAOYSA-N
    • SMILES: OCC1CCC2(CC2)CC1

Computed Properties

  • Exact Mass: 140.12
  • Monoisotopic Mass: 140.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 219.2±8.0 °C at 760 mmHg
  • Flash Point: 97.8±8.6 °C
  • PSA: 20.23000
  • LogP: 1.94910

{spiro[2.5]octan-6-yl}methanol Security Information

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{spiro[2.5]octan-6-yl}methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diethylzinc Solvents: Toluene ;  20 h, rt → 60 °C
Reference
4-Amino-2-cyanopyrimidines: Novel scaffold for nonpeptidic cathepsin S inhibitors
Irie, Osamu; Yokokawa, Fumiaki; Ehara, Takeru; Iwasaki, Atsuko; Iwaki, Yuki; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4642-4646

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
Reference
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; Kosaka, Takatoshi; Kishida, Masashi; Sakaki, Junichi; Masuya, Keiichi; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

{spiro[2.5]octan-6-yl}methanol Raw materials

{spiro[2.5]octan-6-yl}methanol Preparation Products

{spiro[2.5]octan-6-yl}methanol Suppliers

Amadis Chemical Company Limited
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(CAS:849671-56-3){spiro[2.5]octan-6-yl}methanol
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):881.0/246.0
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Additional information on {spiro[2.5]octan-6-yl}methanol

Comprehensive Guide to spiro[2.5]octan-6-yl methanol (CAS No. 849671-56-3): Properties, Applications, and Market Insights

Spiro[2.5]octan-6-yl methanol (CAS No. 849671-56-3) is a unique spirocyclic alcohol with a growing presence in pharmaceutical and specialty chemical research. This compound features a distinctive spiro[2.5]octane scaffold, making it particularly valuable for drug discovery and material science applications. Its molecular structure combines the stability of cyclic systems with the reactivity of a primary alcohol group, offering versatile synthetic possibilities.

The spiro[2.5]octane core structure in spiro[2.5]octan-6-yl methanol has attracted significant attention from medicinal chemists due to its potential to improve drug-like properties. Recent studies suggest that incorporating spirocyclic motifs can enhance metabolic stability and bioavailability of therapeutic compounds, addressing one of the key challenges in modern drug development. Researchers are particularly interested in how the methanol functional group at the 6-position can serve as a handle for further chemical modifications.

From a synthetic chemistry perspective, spiro[2.5]octan-6-yl methanol serves as a valuable building block for complex molecular architectures. Its rigid spirocyclic framework can help control molecular conformation, which is crucial for designing selective enzyme inhibitors or receptor modulators. The compound's growing popularity aligns with current trends in fragment-based drug discovery, where small, rigid molecules like this are used to probe protein binding sites.

The pharmaceutical industry has shown increasing interest in spiro[2.5]octane derivatives as potential scaffolds for central nervous system (CNS) drugs. The compact, three-dimensional structure of spiro[2.5]octan-6-yl methanol may help drugs cross the blood-brain barrier more effectively than flat aromatic systems. This property makes it particularly relevant for research into neurodegenerative diseases, depression, and other CNS disorders - areas that represent major unmet medical needs.

In material science applications, spiro[2.5]octan-6-yl methanol has shown promise as a precursor for advanced polymers and liquid crystals. The spirocyclic structure can impart unique thermal and mechanical properties to materials, potentially leading to innovations in flexible electronics or high-performance coatings. Researchers are exploring how the methanol group can be utilized to create cross-linked networks with tailored properties.

The synthesis and characterization of spiro[2.5]octan-6-yl methanol present interesting challenges for organic chemists. Modern synthetic approaches often involve [1,2]-rearrangements or cycloaddition reactions to construct the spiro[2.5]octane skeleton. The development of efficient, scalable routes to this compound remains an active area of research, with recent advances in catalytic methods offering improved yields and selectivity.

Analytical characterization of spiro[2.5]octan-6-yl methanol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's spirocyclic nature produces distinctive spectral signatures that help researchers confirm its structure and purity. These analytical methods are crucial for quality control in both research and potential industrial applications.

From a commercial perspective, the market for spirocyclic compounds like spiro[2.5]octan-6-yl methanol is expanding rapidly. Pharmaceutical companies and contract research organizations are increasingly seeking novel three-dimensional building blocks to diversify their compound libraries. This demand has led to growing availability of the compound from specialty chemical suppliers, though it remains a relatively high-value material primarily used in research settings.

Environmental and safety considerations for spiro[2.5]octan-6-yl methanol follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper ventilation and personal protective equipment are recommended when working with this compound. Its spirocyclic structure suggests potential biodegradability advantages compared to some persistent organic compounds, though specific ecotoxicological data remain limited.

Future research directions for spiro[2.5]octan-6-yl methanol likely include exploration of its biological activity, development of novel synthetic methodologies, and investigation of its materials properties. The compound's unique molecular architecture positions it as a promising candidate for multiple applications at the chemistry-biology interface. As computational methods for predicting molecular properties improve, spirocyclic scaffolds like this may see even broader adoption in drug discovery pipelines.

For researchers considering spiro[2.5]octan-6-yl methanol for their projects, several practical considerations apply. The compound's stability under various conditions, solubility profile, and compatibility with common reaction conditions should be evaluated for specific applications. Recent publications suggest that the methanol functionality can participate in diverse transformations, making it a versatile intermediate for further derivatization.

The intellectual property landscape surrounding spiro[2.5]octane derivatives is becoming increasingly active, with several patents filed in recent years covering synthetic methods and specific applications. This reflects the growing recognition of spirocyclic compounds as valuable tools in medicinal chemistry and materials science. Researchers should conduct proper patent searches before developing commercial applications based on this compound.

In conclusion, spiro[2.5]octan-6-yl methanol (CAS No. 849671-56-3) represents an intriguing spirocyclic building block with significant potential across multiple scientific disciplines. Its unique structural features address current needs in drug discovery for more three-dimensional, metabolically stable scaffolds, while its synthetic versatility makes it valuable for materials development. As research into spirocyclic compounds continues to expand, this molecule will likely play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:849671-56-3){spiro[2.5]octan-6-yl}methanol
A863854
Purity:99%/99%
Quantity:5g/1g
Price ($):881.0/246.0
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